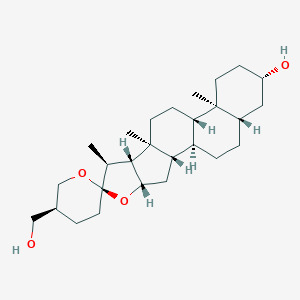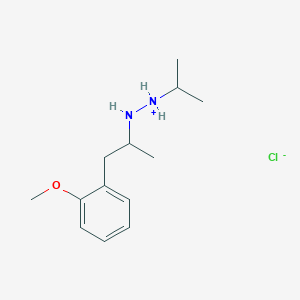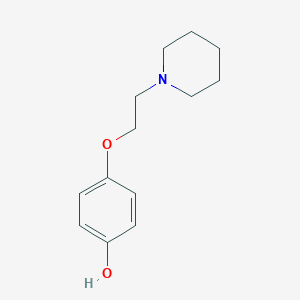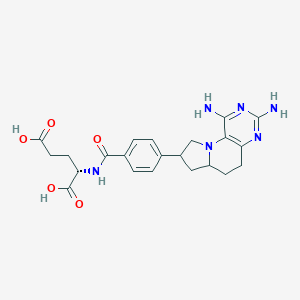
Mthdaz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mthdaz is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a unique method and has been found to have significant biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Mthdaz is not fully understood. However, studies have shown that the compound has antioxidant properties and can protect cells from oxidative stress. It has also been found to have anti-inflammatory effects and can potentially reduce inflammation in the brain.
Biochemische Und Physiologische Effekte
Mthdaz has been found to have significant biochemical and physiological effects. Studies have shown that the compound can improve cognitive function and memory in animal models. It has also been found to have anti-anxiety effects and can potentially be used to develop treatments for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Mthdaz in lab experiments is its high purity. The synthesis method yields high-quality Mthdaz, which is essential for accurate and reliable experimental results. However, one of the limitations of using Mthdaz is its high cost. The compound is relatively expensive, which can limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on Mthdaz. One potential direction is the development of treatments for neurodegenerative diseases. Studies have shown that the compound has neuroprotective effects, which can potentially be used to develop treatments for diseases such as Alzheimer's and Parkinson's. Another potential direction is the study of the compound's effects on other physiological systems, such as the cardiovascular system. Overall, Mthdaz has significant potential for use in scientific research and has many future directions for exploration.
Synthesemethoden
Mthdaz is synthesized using a method that involves the reaction of 2-methyl-2-nitrosopropane and hydrazine hydrate. The reaction is carried out in the presence of a catalyst, such as copper sulfate, and results in the formation of Mthdaz. This method has been found to be efficient and yields high-quality Mthdaz.
Wissenschaftliche Forschungsanwendungen
Mthdaz has been found to have potential applications in various scientific research fields. One of the most significant applications of Mthdaz is in the study of neurodegenerative diseases. The compound has been found to have neuroprotective effects and can potentially be used to develop treatments for diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
103003-96-9 |
|---|---|
Produktname |
Mthdaz |
Molekularformel |
C22H26N6O5 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-(1,3-diamino-5,6,6a,7,8,9-hexahydropyrimido[5,4-e]indolizin-8-yl)benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H26N6O5/c23-19-18-15(26-22(24)27-19)6-5-14-9-13(10-28(14)18)11-1-3-12(4-2-11)20(31)25-16(21(32)33)7-8-17(29)30/h1-4,13-14,16H,5-10H2,(H,25,31)(H,29,30)(H,32,33)(H4,23,24,26,27)/t13?,14?,16-/m0/s1 |
InChI-Schlüssel |
LCGIJUUGFUFBDH-XUJLQICISA-N |
Isomerische SMILES |
C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Synonyme |
5,10-methylene-5,6,7,8-tetrahydro-8,10-dideazaminopterin MTHDAZ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



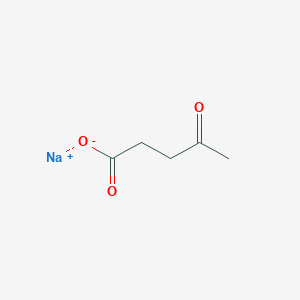
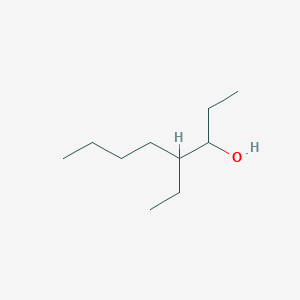
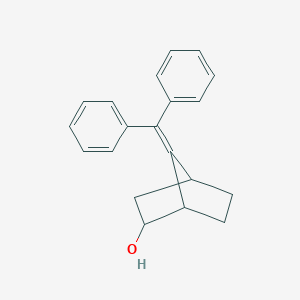
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)


